molecular formula C18H23N3O B7178005 [2-[(Dimethylamino)methyl]piperidin-1-yl]-quinolin-5-ylmethanone

[2-[(Dimethylamino)methyl]piperidin-1-yl]-quinolin-5-ylmethanone

Cat. No.: B7178005
M. Wt: 297.4 g/mol
InChI Key: NGFMPEXRNPBERG-UHFFFAOYSA-N
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Description

[2-[(Dimethylamino)methyl]piperidin-1-yl]-quinolin-5-ylmethanone is a synthetic organic compound that features a quinoline core structure substituted with a piperidine ring and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(Dimethylamino)methyl]piperidin-1-yl]-quinolin-5-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[2-[(Dimethylamino)methyl]piperidin-1-yl]-quinolin-5-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [2-[(Dimethylamino)methyl]piperidin-1-yl]-quinolin-5-ylmethanone involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways . This modulation can result in various physiological effects, including changes in neurotransmitter release and receptor sensitivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-[(Dimethylamino)methyl]piperidin-1-yl]-quinolin-5-ylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine ring and the quinoline core allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

[2-[(dimethylamino)methyl]piperidin-1-yl]-quinolin-5-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-20(2)13-14-7-3-4-12-21(14)18(22)16-8-5-10-17-15(16)9-6-11-19-17/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFMPEXRNPBERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCN1C(=O)C2=C3C=CC=NC3=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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